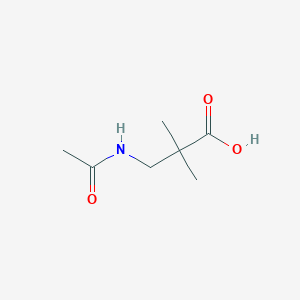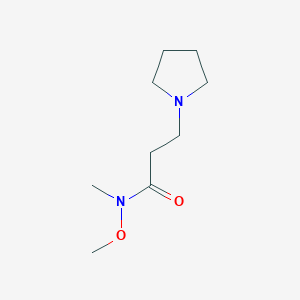![molecular formula C9H17NO B1380241 {Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine CAS No. 1560274-84-1](/img/structure/B1380241.png)
{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine
Übersicht
Beschreibung
“{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine” is a chemical compound with the molecular formula C9H17NO . It has a molecular weight of 155.24 . The IUPAC name for this compound is 2-[(methoxyamino)methyl]bicyclo[2.2.1]heptane .
Molecular Structure Analysis
The InChI code for “{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine” is 1S/C9H17NO/c1-11-10-6-9-5-7-2-3-8(9)4-7/h7-10H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Genotoxicity Studies
BBH has been investigated for its genotoxic effects using whole-cell bacterial lux-biosensors. These biosensors, based on Escherichia coli cells, contain luciferase genes fused with stress-inducible promoters. The study revealed that BBH induces the bacterial SOS response, indicating genotoxicity. Interestingly, no alkylating effect was observed. Additionally, BBH triggers oxidative stress responses mediated by OxyR/S and SoxR/S regulons. The lux-biosensor most sensitive to BBH was E. coli pSoxS-lux, which responds to superoxide anion radicals. It is hypothesized that BBH oxidation generates reactive oxygen species, contributing to its genotoxicity .
Synthetic Chemistry
Bicyclo[2.2.1]heptanes, including BBH, serve as valuable building blocks in synthetic chemistry. Their unique strained structures offer opportunities for creating novel compounds. Researchers have explored modular approaches to synthesize new bicyclo[2.1.1]hexane derivatives, which can be further functionalized for various applications. These compact modules are of interest due to their bioactivity potential .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-N-methoxymethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-11-10-6-9-5-7-2-3-8(9)4-7/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSNNBCHXFNDPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1CC2CCC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1380158.png)
![(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol](/img/structure/B1380159.png)







![2-[2-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1380173.png)



